

High-Precision Subcutaneous Apomorphine Injection Protocol for C57BL/6 Mice[1]

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Compound of Interest

Compound Name: (-)-Apomorphine (hydrochloride hydrate)

Cat. No.: B8022535

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Abstract & Strategic Utility

Apomorphine is a potent, non-selective dopamine agonist (D1/D2) widely used to probe dopaminergic function in C57BL/6 mice.[1] Its utility spans from assessing nigrostriatal damage in 6-OHDA models (via rotational behavior) to evaluating antipsychotic efficacy (via climbing/stereotypy reversal).[1] However, its rapid oxidation in aqueous solution presents a major reproducibility variable. This protocol standardizes the subcutaneous (SC) administration of apomorphine, prioritizing chemical stability and pharmacokinetic precision to ensure high-fidelity behavioral data.[1]

Critical Pre-Formulation: The Stability Factor

The "Green Solution" Warning: Apomorphine hydrochloride is highly unstable in neutral pH or presence of light/oxygen. It rapidly auto-oxidizes into oxoapomorphine (green/black color), which is pharmacologically inactive and potentially toxic.[1]

Chemical Stabilization Strategy

To prevent oxidation, the vehicle must contain an antioxidant. While sodium metabisulfite is used clinically, 0.1% Ascorbic Acid (Vitamin C) is preferred for preclinical rodent studies to minimize potential tissue irritation or confounding behavioral effects associated with sulfites.[1]

Vehicle Composition:

- Base: 0.9% Sterile Saline (NaCl)[1]
- Antioxidant: 0.1% Ascorbic Acid (1 mg/mL)[1]
- Storage: Prepare fresh daily. Protect from light (amber tubes or foil-wrapped).[1]

Dose-Response & Application Matrix

C57BL/6 mice exhibit a biphasic response to apomorphine. Low doses stimulate presynaptic autoreceptors (reducing locomotion), while high doses activate postsynaptic receptors (inducing stereotypy).[1][2]

Target Assay	Dose Range (SC)	Mechanism	Expected Behavior
Locomotor Inhibition	0.05 – 0.3 mg/kg	Presynaptic D2 autoreceptor agonism	Reduced ambulation; sedation-like state.[1]
6-OHDA Rotation	0.1 – 0.5 mg/kg	Postsynaptic supersensitivity (denervated side)	Contralateral rotations (away from lesion).[1]
Climbing / Stereotypy	1.0 – 5.0 mg/kg	Postsynaptic D1/D2 hyperstimulation	Vertical cage climbing, gnawing, licking.
PPI Disruption	1.0 – 3.0 mg/kg	Sensorimotor gating deficit	Reduced prepulse inhibition (schizophrenia model).[1]

Detailed Experimental Protocol Reagents & Equipment[1]

- Compound: R(-)-Apomorphine Hydrochloride Hemihydrate (Sigma-Aldrich or equivalent).[1]
- Vehicle: 0.9% Saline + L-Ascorbic Acid (Sigma).[1]
- Syringes: 1 mL Tuberculin syringes.
- Needles: 27G or 30G (1/2 inch) for minimal tissue trauma.[1]
- Restraint: Standard scruff technique.[1]

Solution Preparation (Example: 5 mg/kg Dose)

Target Concentration: 0.5 mg/mL (assuming 10 mL/kg injection volume).[1]

- Weighing: Weigh 10 mg of Ascorbic Acid and dissolve in 10 mL of 0.9% sterile saline to create the 0.1% AA Vehicle.
- Dissolution: Weigh 5 mg of Apomorphine HCl.
- Mixing: Add the 5 mg Apomorphine to 10 mL of the 0.1% AA Vehicle. Vortex immediately until fully dissolved.[1]
- Inspection: The solution must be clear and colorless. If it turns pale green, DISCARD immediately.
- Protection: Wrap the tube in aluminum foil and keep on ice. Use within 2-3 hours.

Injection Procedure (Subcutaneous)[1][2][3][4]

- Calculations: Weigh the mouse (e.g., 25 g).
 - Volume:
.[1]
- Loading: Draw the calculated volume into the syringe. Eliminate air bubbles.[1]
- Restraint: Firmly scruff the loose skin over the neck/shoulders. This creates a "tent" of skin.

- Insertion: Insert the needle into the base of the skin tent, parallel to the body axis.
 - Note: Ensure the needle moves freely (subcutaneous space) and has not pierced the muscle or exited the other side.[1]
- Injection: Depress plunger smoothly. A small bolus (bubble) should be palpable under the skin.[1]
- Post-Injection: Return mouse to the testing arena immediately.

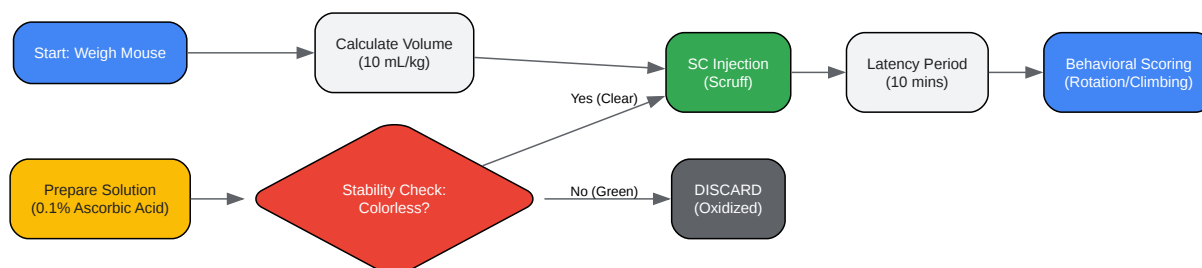
Pharmacokinetic Window[1]

- Onset: 5–10 minutes post-injection.[1][3][4]
- Peak Effect (Tmax): 15–20 minutes.
- Duration: 45–60 minutes.[1][3]
- Critical Note: Behavioral scoring should begin 5-10 minutes post-injection to capture the peak phase.[1]

Visualizing the Workflow & Mechanism

Diagram 1: Injection & Observation Workflow

This workflow illustrates the critical path from chemical preparation to data collection, highlighting the stability checkpoint.

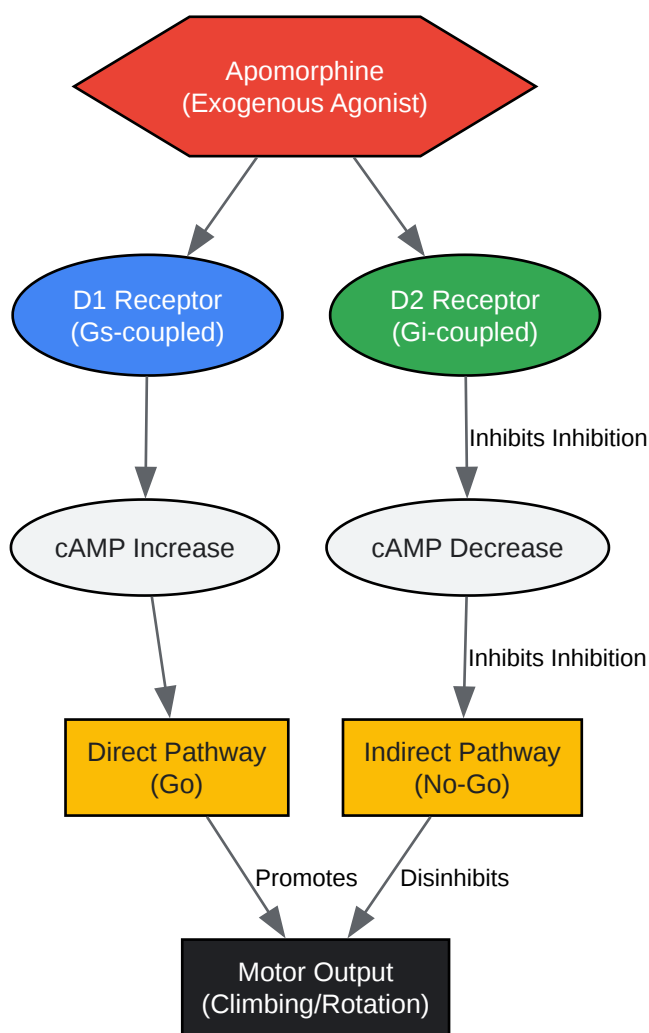


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Caption: Operational workflow for apomorphine administration, emphasizing the critical visual stability check prior to injection.

Diagram 2: Dopaminergic Signaling Pathway

Apomorphine acts as a "broad spectrum" agonist.[1][2] This diagram simplifies its dual action on the striatal pathways relevant to the behaviors described.



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Caption: Simplified signaling cascade showing Apomorphine's concurrent activation of D1 (Direct) and D2 (Indirect) pathways leading to hyperlocomotion.[1]

Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Solution is Green	Oxidation due to high pH or light exposure.[1]	Do not inject. Remake fresh with 0.1% Ascorbic Acid.[1] Keep on ice/dark.[1]
No Behavioral Response	Missed SC injection (intradermal/leakage) or oxidized drug.[1]	Ensure "bubble" forms under skin.[1] Check drug expiration.
Skin Irritation	Acidity of Ascorbic Acid vehicle.	Ensure AA concentration does not exceed 0.1%. [1][5] Buffer to pH ~5.0 if necessary.[1]
Inconsistent Rotations	Incomplete 6-OHDA lesion (<90% depletion).[1]	Verify lesion extent via tyrosine hydroxylase (TH) histology.[1]

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